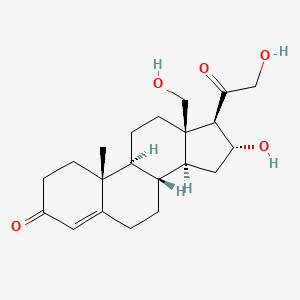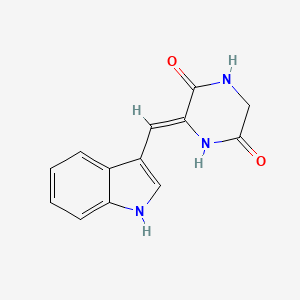
16,18-DH-Doca
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16,18-Dihydroxydesoxycorticosterone, commonly referred to as 16,18-DH-Doca, is a steroid compound with the molecular formula C21H30O5. It consists of 30 hydrogen atoms, 21 carbon atoms, and 5 oxygen atoms . This compound is a derivative of desoxycorticosterone, a naturally occurring steroid hormone involved in the regulation of electrolyte and water balance in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16,18-Dihydroxydesoxycorticosterone typically involves multi-step organic reactions starting from desoxycorticosterone. The process includes hydroxylation reactions at the 16th and 18th positions of the steroid backbone. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions to achieve selective hydroxylation.
Industrial Production Methods
Industrial production of 16,18-Dihydroxydesoxycorticosterone may involve biotechnological approaches using microbial biotransformation. Specific strains of microorganisms are employed to introduce hydroxyl groups at the desired positions on the steroid nucleus. This method is advantageous due to its selectivity and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
16,18-Dihydroxydesoxycorticosterone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation; amines for amination reactions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, halogenated steroids, and amino-steroids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
16,18-Dihydroxydesoxycorticosterone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its role in cellular processes and its interaction with steroid receptors.
Medicine: Investigated for its potential therapeutic effects in treating conditions related to electrolyte imbalance and hypertension.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a biochemical tool in research laboratories.
Mechanism of Action
The mechanism of action of 16,18-Dihydroxydesoxycorticosterone involves its interaction with mineralocorticoid receptors in the body. Upon binding to these receptors, it influences the expression of genes involved in sodium and water reabsorption in the kidneys, thereby regulating blood pressure and electrolyte balance . The compound also affects the activity of enzymes such as NADPH oxidase, which plays a role in oxidative stress and inflammation pathways .
Comparison with Similar Compounds
16,18-Dihydroxydesoxycorticosterone can be compared with other similar steroid compounds such as:
Desoxycorticosterone: The parent compound, which lacks the hydroxyl groups at the 16th and 18th positions.
Corticosterone: Another steroid hormone involved in stress response and immune regulation.
Aldosterone: A mineralocorticoid hormone with a similar role in electrolyte balance but with different structural features.
The uniqueness of 16,18-Dihydroxydesoxycorticosterone lies in its specific hydroxylation pattern, which imparts distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
42280-41-1 |
|---|---|
Molecular Formula |
C21H30O5 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(8R,9S,10R,13R,14S,16R,17R)-16-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O5/c1-20-6-4-13(24)8-12(20)2-3-14-15(20)5-7-21(11-23)16(14)9-17(25)19(21)18(26)10-22/h8,14-17,19,22-23,25H,2-7,9-11H2,1H3/t14-,15+,16+,17-,19-,20+,21-/m1/s1 |
InChI Key |
LQDWRDKUGCBNNG-ZCFNEMSWSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C4C(=O)CO)O)CO |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]([C@@H]4C(=O)CO)O)CO |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C4C(=O)CO)O)CO |
Synonyms |
16 alpha,18-dihydroxydeoxycorticosterone 16,18-DH-DOCA 16,18-dihydroxydesoxycorticosterone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,6R,7S,8S,9R,10R,12R,13S,15R,17S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-15-(2-methoxyethoxymethyl)-2,6,8,10,12,17-hexamethyl-4,16-dioxa-14-azabicyclo[11.3.1]heptadecan-5-one](/img/structure/B1234222.png)



![1-[(5R,6S,6aR)-6-[3-(dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B1234229.png)
![4-nitro-N'-[(thiophen-2-ylacetyl)oxy]benzenecarboximidamide](/img/structure/B1234232.png)
![3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1234234.png)


![(2R)-2-{2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl}-1-methylpyrrolidine](/img/structure/B1234239.png)
![[(1S,6S,7S,8R,9R,13S,16S,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1234240.png)



